molecular formula C18H24N4O2S B2452985 (E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide CAS No. 1798387-82-2

(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide

Cat. No. B2452985
M. Wt: 360.48
InChI Key: NWEQSAVCWQQLBY-UHFFFAOYSA-N
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Description

(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Compounds similar to (E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide have been found to exhibit significant herbicidal activity. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal effectiveness across a broad spectrum of vegetation at low application rates (Moran, 2003). Another study reported the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide, which also demonstrated herbicidal activities, validating biophore models of these compounds (Ren et al., 2000).

Antimicrobial Activity

Several derivatives of triazolo[1,5-a]pyridine have been synthesized and tested for their antimicrobial properties. Studies have shown that some of these compounds are effective against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. For example, pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and demonstrated notable antimicrobial activity (Hassan, 2013).

Anti-asthmatic Activities

Compounds with the [1,2,4]triazolo[1,5-b]pyridazine structure, similar to the one , have been investigated for their potential in treating respiratory diseases like asthma. For instance, a study synthesized and evaluated ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and found that some of these compounds have potent activity against bronchoconstriction in guinea pigs, indicating their potential as anti-asthmatic agents (Kuwahara et al., 1997).

Antitumor Activity

Research has also delved into the antitumor potential of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine. For instance, a study found that certain derivatives demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, suggesting their potential application in cancer treatment (Hafez & El-Gazzar, 2009).

properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-13(2)17-19-18-16(5-4-11-22(18)20-17)21-25(23,24)12-10-15-8-6-14(3)7-9-15/h6-10,12-13,16,21H,4-5,11H2,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEQSAVCWQQLBY-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCCN3C2=NC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCCN3C2=NC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75495022

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